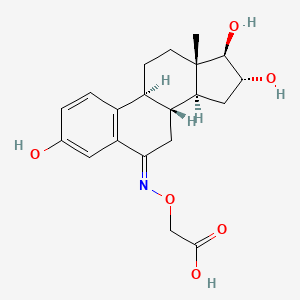

6-Oxoestriol (carboxymethyl)oxime

Description

Contextualization of Steroid Oxime Derivatives in Biochemical Studies

Steroid oxime derivatives are a class of compounds synthesized by the reaction of a ketone or aldehyde group on a steroid with a hydroxylamine (B1172632) derivative. This chemical modification introduces an oxime group (=N-OH), which can be further functionalized, for instance, by adding a carboxymethyl group to create a (carboxymethyl)oxime. This derivatization is crucial for several reasons. Firstly, it provides a reactive handle on the steroid molecule that can be used for conjugation to larger molecules like proteins. nih.govsigmaaldrich.com Secondly, the introduction of the oxime group can alter the biological activity of the parent steroid, a property that is explored in medicinal chemistry for the development of new therapeutic agents. guidechem.com

In biochemical studies, the primary application of steroid oxime derivatives, including 6-Oxoestriol (carboxymethyl)oxime, is in the development of immunoassays. nih.govtandfonline.com These assays are powerful tools for detecting and quantifying hormones in biological fluids. The steroid oxime acts as a hapten, a small molecule that can elicit an immune response when attached to a large carrier protein. This hapten-protein conjugate is then used to produce antibodies that are highly specific for the target steroid.

Historical Development of Steroid Derivatization for Research Applications

The history of steroid derivatization is closely linked to the evolution of analytical techniques for hormone measurement. Early methods for steroid analysis were often laborious and lacked specificity. The advent of radioimmunoassay (RIA) in the 1960s revolutionized endocrinology by providing a highly sensitive method for quantifying hormones. However, for steroids, which are small molecules and not immunogenic on their own, the development of RIAs required a method to attach them to a protein carrier.

This need spurred the development of various steroid derivatization strategies. The creation of steroid-oxime derivatives, particularly those with a carboxymethyl group, proved to be a versatile approach. The carboxyl group provides a convenient point of attachment to the amino groups of lysine (B10760008) residues in proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using standard peptide coupling chemistry. One of the popular strategies for designing haptens to produce antibodies against estriol (B74026) has been the use of estriol-6-(O-carboxymethyl) oxime. tandfonline.com This method retains the three crucial hydroxyl groups of estriol, which are important for antibody recognition. tandfonline.com

Significance of this compound in Steroid Research Methodologies

The specific significance of this compound lies in its role as a critical reagent for the development of immunoassays for estriol (E3). Estriol is an important estrogen, particularly during pregnancy, and its levels are monitored for various clinical purposes.

The synthesis of this compound involves the introduction of a keto group at the C-6 position of the estriol molecule, which is then reacted with (aminooxy)acetic acid to form the (carboxymethyl)oxime derivative. This hapten, when conjugated to a carrier protein, is used to immunize animals to produce polyclonal or monoclonal antibodies specific for estriol. These antibodies are the key component of various immunoassay formats, including enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs).

The use of this compound as a hapten has enabled the development of sensitive and specific assays for estriol, facilitating research into its physiological and pathological roles. While other derivatization strategies exist, the 6-position modification offers a good balance of preserving the key structural features of the estriol molecule for antibody recognition while providing a stable linkage to the carrier protein.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25NO6 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[(E)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12-,13-,15+,17-,19+,20+/m1/s1 |

InChI Key |

HXNCOPXZMVYOSZ-WJHISOIHSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Oxoestriol Carboxymethyl Oxime

Classical and Advanced Synthetic Routes to 6-Oxoestriol (carboxymethyl)oxime

The pathway to synthesizing this compound is a well-established, sequential process involving oxidation, oximation, and carboxymethylation.

Synthesis of 6-Oxoestriol Precursors

The foundational step in the synthesis is the introduction of a ketone group at the 6-position of the estriol (B74026) steroid nucleus to form 6-oxoestriol. This transformation is typically achieved through oxidation. Early methods involved the use of chromium trioxide in glacial acetic acid. tandfonline.com However, this approach often resulted in low yields. tandfonline.com

More advanced and efficient methods have since been developed. One such method employs pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent. To improve yields and reaction efficiency, the PCC is often adsorbed onto a solid support like celite. tandfonline.comresearchgate.net This heterogeneous system facilitates a cleaner reaction and has been shown to significantly increase the yield of the desired 6-oxo product compared to earlier techniques. tandfonline.comtandfonline.com The starting material for this oxidation is often a protected form of estriol, such as estriol diacetate, to prevent unwanted side reactions at the hydroxyl groups. tandfonline.comtandfonline.com The main products of such oxidation reactions on 3-oxo-4-ene steroids are typically the 6β-hydroxy and 6-oxo derivatives. nih.gov

Oxime Formation Reaction from Steroidal Ketones

The second stage involves the conversion of the carbonyl group of the 6-oxoestriol precursor into an oxime. This is a classical condensation reaction where the ketone reacts with a hydroxylamine (B1172632) derivative. encyclopedia.pubwikipedia.org Specifically, for the synthesis of the target molecule, O-(carboxymethyl)hydroxylamine hemihydrochloride is the reagent of choice. tandfonline.com

The reaction conditions, such as solvent and pH, are critical for achieving high yields. One established procedure involves reacting the 6-oxo steroid with O-(carboxymethyl)hydroxylamine hemihydrochloride in a solvent system like aqueous methanol. tandfonline.com The pH is typically controlled by a buffer, such as sodium acetate, to facilitate the nucleophilic attack of the hydroxylamine on the ketone. tandfonline.com The reaction transforms the C=O group into a C=N-OH group, which is then further functionalized. wikipedia.org This reaction is broadly applicable to steroidal ketones for the purpose of creating haptens for immunoassays. nih.govnih.govnih.gov

Carboxymethylation of the Oxime Moiety

The synthesis of this compound involves a direct reaction between 6-oxoestriol and O-(carboxymethyl)hydroxylamine, combining the oxime formation and carboxymethylation into a single conceptual step. The reagent, O-(carboxymethyl)hydroxylamine, provides the oxime functionality and the carboxymethyl group (-CH₂-COOH) simultaneously. tandfonline.com

This carboxymethyl group acts as a "chemical handle" or spacer, which is essential for subsequent conjugation to larger molecules without sterically hindering the antigenic sites of the steroid. elsevierpure.com A refined procedure for a similar compound, 17-β-estradiol-6-(O-carboxymethyl) oxime, involves reacting the 6-oxo steroid with O-carboxymethyl hydroxylamine hemihydrochloride in anhydrous methanol. This method can lead to the quantitative formation of the product as its methyl ester, which can then be easily hydrolyzed to the final carboxylic acid using a mild base like lithium hydroxide (B78521) in aqueous methanol. tandfonline.com

Stereochemical Considerations in Synthesis

The synthesis of steroid derivatives requires careful attention to stereochemistry. The estriol backbone itself possesses several chiral centers (8R, 9S, 13S, 14S, 16R, 17R) that must be preserved to maintain its characteristic three-dimensional structure, which is vital for antibody recognition. researchgate.net The fusion of the steroid rings (A/B, B/C, C/D) is typically trans, which results in a relatively flat molecular structure. researchgate.netslideshare.net

A key stereochemical consideration arises during the oxime formation step. The reaction of a non-symmetrical ketone, such as 6-oxoestriol, with hydroxylamine can produce two geometric isomers: the E and Z isomers. encyclopedia.pubnih.gov These isomers differ in the spatial arrangement of the substituents around the C=N double bond. wikipedia.org The formation of a specific isomer can be influenced by reaction conditions, and the separation of these isomers may be necessary for developing highly specific immunoassays, as they can exhibit different antigenic properties. nih.gov For this compound, the Z-configuration of the oxime group is often specified.

Conjugation Chemistry for Research Applications

For applications such as immunoassays, the synthesized hapten, this compound, must be covalently linked to a larger carrier molecule, most commonly a protein. This conjugation renders the small steroid molecule immunogenic, enabling the production of antibodies.

Coupling of this compound to Carrier Proteins (e.g., BSA)

The most common carrier protein for this purpose is Bovine Serum Albumin (BSA). nih.govnih.gov The conjugation process utilizes the terminal carboxylic acid group of the carboxymethyl oxime linker on the steroid hapten. The standard and widely used method for this coupling is carbodiimide-mediated amide bond formation.

The process typically involves the following steps:

Activation of the Carboxylic Acid : The carboxylic acid of this compound is activated using a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). This reaction is often performed in a buffered solution at a slightly acidic pH (e.g., MES buffer, pH 6.0) to form a highly reactive O-acylisourea intermediate.

Coupling to the Protein : The activated hapten is then added to a solution of BSA in a buffer at a neutral or slightly alkaline pH (e.g., PBS, pH 7.4). The primary amine groups (from lysine (B10760008) residues) on the surface of the BSA act as nucleophiles, attacking the activated carboxyl group and forming a stable amide bond. nih.gov

Purification : After the reaction, the conjugate is purified to remove any unreacted hapten and reagents. This is typically achieved through dialysis, where the smaller, unconjugated molecules are removed, leaving the large steroid-protein conjugate behind.

The following table summarizes a typical protocol for the conjugation reaction.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Activation | This compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in 0.1 M MES buffer (pH 6.0). React for 30 minutes. | To activate the carboxyl group of the hapten for coupling. |

| Conjugation | Add activated hapten to Bovine Serum Albumin (BSA) in PBS (pH 7.4). Stir at 4°C for 18 hours. | To form a stable amide bond between the hapten and the carrier protein. |

| Purification | Dialysis against PBS (MWCO 10 kDa), followed by lyophilization. | To remove unreacted hapten and reagents. |

This table is based on a representative protocol for carbodiimide coupling.

The resulting conjugate, Estriol-6-(O-carboxymethyl)oxime-BSA, serves as the immunogen for raising antibodies specific to the estriol molecule, which are then used in various immunoassay formats like ELISA. nih.gov

Linker Chemistry in Hapten-Carrier Conjugation

The (carboxymethyl)oxime group on the 6-oxo position of estriol serves as a convenient handle for conjugation. This carboxylic acid moiety can be activated to react with nucleophilic residues on the carrier protein, most commonly the primary amines of lysine residues. googleapis.commdpi.com

A widely used method for this purpose is the carbodiimide reaction , which utilizes reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). googleapis.com EDC activates the carboxyl group of the hapten to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine group on the carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to form a stable amide bond. googleapis.com The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to enhance the efficiency and stability of the active ester intermediate, thereby increasing the conjugation yield.

Another approach involves the use of maleimide (B117702) chemistry . This strategy requires the introduction of a sulfhydryl (-SH) group onto either the hapten or the carrier protein, which then reacts with a maleimide group introduced on the other molecule. googleapis.com While not directly applicable to the carboxyl group of this compound, it represents an alternative conjugation strategy for other haptens. googleapis.com

The nature of the linker can be either cleavable or non-cleavable. nih.govNon-cleavable linkers , such as the amide bond formed by the EDC/NHS chemistry, create a stable connection between the hapten and the carrier. nih.govCleavable linkers , which can be designed to be sensitive to specific conditions like pH or enzymes, are also utilized in bioconjugation, although they are less common for hapten-carrier conjugation for antibody production. nih.gov

The following table summarizes common linker chemistries used in hapten-carrier conjugation:

| Linker Chemistry | Reactive Groups on Hapten | Reactive Groups on Carrier | Resulting Bond | Key Reagents |

| Carbodiimide | Carboxyl (-COOH) | Amine (-NH2) | Amide | EDC, NHS |

| Maleimide | Sulfhydryl (-SH) | Maleimide | Thioether | SMCC, Sulfo-SMCC |

| Glutaraldehyde | Amine (-NH2) | Amine (-NH2) | Schiff base (reduced to secondary amine) | Glutaraldehyde, Sodium borohydride |

Covalent Attachment to Reporter Molecules for Analytical Assays

In addition to carrier proteins for antibody production, this compound is also covalently attached to reporter molecules for use in competitive immunoassays. These reporter molecules can be enzymes, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), fluorescent dyes, or chemiluminescent labels. The principle of these assays relies on the competition between the labeled hapten and the free analyte in the sample for a limited number of antibody binding sites.

The same carbodiimide chemistry used for hapten-carrier conjugation is typically employed for attaching the hapten to reporter enzymes. The carboxyl group of this compound is activated with EDC and NHS and then reacted with the amine groups present on the surface of the enzyme.

For instance, in the development of a chemiluminescence immunoassay for estrogens, estrogen derivatives with carboxylic acid groups have been conjugated to aminated biotin. nih.govthermofisher.com This biotinylated hapten can then be immobilized on an avidin-coated surface. The assay then proceeds via a competitive format where the free estrogen in the sample competes with the immobilized estrogen for binding to a primary antibody. The amount of bound primary antibody is then detected using a secondary antibody labeled with a reporter enzyme like HRP. nih.govthermofisher.com

Characterization of Conjugates for Research Purity and Stoichiometry

The characterization of hapten-carrier and hapten-reporter conjugates is a critical step to ensure the quality and reproducibility of immunoassays. The key parameters to determine are the purity of the conjugate and the hapten-to-protein molar ratio, also known as the hapten density or stoichiometry. wikipedia.orgcaltech.edu An optimal hapten density is crucial, as a low density may result in a weak immune response, while an excessively high density can sometimes lead to reduced antibody specificity. caltech.edu

Several analytical techniques are employed to characterize these conjugates:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to assess the purity of the conjugate and to detect any significant cross-linking between protein molecules. wikipedia.orgnih.gov The conjugate will show a higher apparent molecular weight compared to the unconjugated protein, and the band should be well-defined. nih.gov

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are powerful tools for determining the molecular weight of the conjugate. wikipedia.orgnih.gov The difference in mass between the conjugate and the native protein allows for the calculation of the average number of haptens coupled to each protein molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method can be used to estimate the hapten density if the hapten has a distinct chromophore that does not overlap significantly with the protein's absorbance spectrum. The absorbance of the conjugate is measured at the characteristic wavelengths of the protein (typically 280 nm) and the hapten, and the molar ratio is calculated using their respective molar extinction coefficients.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon hapten conjugation. chemicalbook.comcaltech.edunih.gov The degree of fluorescence quenching can be correlated with the hapten density. caltech.edunih.gov

The following table provides a summary of the methods used for conjugate characterization:

| Technique | Information Obtained |

| SDS-PAGE | Purity, detection of cross-linking, apparent molecular weight |

| MALDI-MS / ESI-MS | Precise molecular weight, hapten density (stoichiometry) |

| UV-Vis Spectroscopy | Hapten density (if hapten has a unique chromophore) |

| Fluorescence Spectroscopy | Hapten density (based on fluorescence quenching) |

By employing these synthetic and characterization strategies, high-quality this compound conjugates can be produced for the development of sensitive and specific immunoassays for estriol monitoring.

Analytical Applications and Methodological Advancements in Steroid Research

Design and Development of Immunoassays Using 6-Oxoestriol (carboxymethyl)oxime as Hapten

The unique structure of this compound makes it an ideal building block for various immunoassay formats designed to measure estriol (B74026) levels. By linking this hapten to different molecules, researchers have developed a range of competitive assays tailored for high sensitivity and specificity.

The development of Enzyme-Linked Immunosorbent Assays (ELISAs) for estriol has been significantly advanced by using this compound. In a common competitive ELISA format, an estriol-bovine serum albumin (BSA) conjugate, created using the 6-oxoestriol derivative, is coated onto the surface of microtiter plates. nih.gov In this system, free estriol present in a sample (such as serum or saliva) competes with the immobilized estriol-BSA conjugate for binding to a limited amount of anti-estriol antibody. nih.gov The amount of antibody bound to the plate is then detected using a secondary enzyme-conjugated antibody, which produces a measurable colorimetric signal. The signal intensity is inversely proportional to the concentration of estriol in the sample. This method is noted for its sensitivity and reliability, showing good agreement with radioimmunoassays (RIA). nih.gov Monoclonal antibodies developed using this hapten can be used directly in these immunoassays without requiring further purification. nih.gov

Chemiluminescence immunoassays (CLIA) offer enhanced sensitivity over traditional colorimetric assays. A key innovation in this area was the synthesis of a 6-Oxoestriol-6-(O-carboxymethyl)oxime-aminobutylethyl-isoluminol conjugate. nih.gov This molecule serves as a chemiluminescent tracer. In a solid-phase immunoassay, this tracer competes with unconjugated estriol from a sample for binding sites on an anti-estriol antibody. nih.govresearchgate.net The amount of bound tracer is quantified by measuring the light emitted upon oxidation with a hydrogen peroxide/microperoxidase system. nih.govresearchgate.net This CLIA method demonstrated a sensitivity of 700 pmol/L and the results showed excellent correlation with those obtained by RIA (r = 0.95), confirming its applicability for the routine measurement of unconjugated estriol, particularly in monitoring pregnancy. nih.gov

Radioimmunoassay (RIA) was a foundational technique for steroid hormone measurement, and this compound played a role in its refinement. The hapten was prepared and conjugated to bovine serum albumin (BSA) to create an antigen capable of inducing specific antibodies for use in RIAs. nih.gov In a typical competitive RIA, a radiolabeled version of estriol (the tracer) and unlabeled estriol from a sample compete for binding to the specific antibodies. After separation of the bound and free fractions, the radioactivity of the bound fraction is measured. The concentration of estriol in the sample is determined by comparing the results to a standard curve. The reliability of RIA has made it a benchmark against which newer methods, such as CLIA, are validated. nih.govresearchgate.net

Generation and Characterization of Anti-Steroid Antibodies

The performance of any immunoassay is fundamentally dependent on the quality of the antibodies used. The design of the immunogen and the subsequent characterization of antibody affinity and specificity are therefore critical steps.

To produce antibodies against a small molecule like estriol, it must first be rendered immunogenic by conjugating it to a large carrier protein. This compound is an ideal hapten for this purpose. The carboxymethyl oxime group at the C-6 position provides a spacer arm and a reactive carboxyl group for covalent linkage to carrier proteins, most commonly Bovine Serum Albumin (BSA). nih.govnih.govnih.gov This conjugation is often achieved using the mixed anhydride (B1165640) technique. nih.gov The strategic placement of the linkage at the C-6 position is crucial, as it leaves the key functional groups on the A and D rings of the steroid nucleus (such as the hydroxyl groups at C-3 and C-17β) exposed to the immune system. This directs the resulting antibody response towards the parts of the estriol molecule that differentiate it from other steroids, leading to the generation of highly specific antibodies. nih.gov

Table 1: Immunogen Components for Anti-Estriol Antibody Production

| Component | Name/Type | Role | Citation |

|---|---|---|---|

| Hapten | This compound | Small molecule antigen; provides specificity. | nih.govnih.gov |

| Carrier Protein | Bovine Serum Albumin (BSA) | Large molecule to which the hapten is conjugated to elicit an immune response. | nih.govnih.gov |

| Linkage Position | C-6 of the steroid nucleus | Site of conjugation, preserving key epitopes on the steroid for antibody recognition. | nih.gov |

| Conjugation Method | Mixed Anhydride Technique | A chemical method used to couple the hapten to the carrier protein. | nih.gov |

Antibodies generated using estriol-6-CMO-BSA immunogens are characterized by their high affinity and specificity. nih.govnih.gov Monoclonal antibodies produced with this immunogen demonstrate minimal cross-reactivity with other endogenous steroids and their conjugates, which is a critical requirement for accurate measurement in complex biological samples like serum. nih.gov For instance, antibodies raised against an estriol-3-glucuronide-BSA conjugate, where the linkage was also at the C-6 position via a (O-carboxymethyl)oxime bridge, showed high specificity for estriol-3-glucuronide with little cross-reactivity against other estrogen conjugates. nih.gov Any minor cross-reactivity with related free estrogens could be successfully removed through purification techniques like affinity chromatography, resulting in highly specific antisera. nih.gov This rigorous specificity profiling ensures the reliability and accuracy of the resulting immunoassays.

Table 2: Specificity Profile of Anti-Estriol Antibodies Generated Using a C-6 Linked Hapten

| Antibody Type | Immunogen | Specificity Profile | Cross-Reactivity Notes | Purification | Citation |

|---|---|---|---|---|---|

| Monoclonal Antibody | Estriol-BSA Conjugate | Highly specific to estriol. | Little cross-reactivity with other steroids and steroid conjugates. | Can be used directly without purification. | nih.gov |

| Polyclonal Antiserum | Estriol-3-glucuronide-BSA (linked at C-6) | High specificity for estriol-3-glucuronide. | Exhibited some cross-reactivity with free estrogens, 3-methyl ethers, and 3-sulfates. | Cross-reactive antibodies were eliminated by immunoadsorption. | nih.gov |

Cross-Reactivity Studies with Related Steroids

The specificity of an immunoassay is a critical parameter, defined by the ability of the antibody to bind exclusively to the target analyte. In steroid analysis, where molecules often share a common core structure, cross-reactivity with related endogenous steroids or their metabolites is a significant concern that can lead to inaccurate quantification. nih.govresearchgate.netresearchgate.net For immunoassays targeting estriol, antibodies are rigorously tested against a panel of structurally similar steroids to determine the percentage of cross-reactivity.

Antibodies developed using haptens like this compound are designed to be highly specific. The introduction of a functional group at the C6 position of the estriol molecule for conjugation to a carrier protein generally preserves the key hydroxyl groups at C3, C16, and C17, which are important for antibody recognition. tandfonline.com However, some level of cross-reactivity is often unavoidable and must be quantified. For instance, monoclonal antibodies produced against an estriol-bovine serum albumin conjugate have demonstrated very low cross-reactivity with other steroids. nih.gov

Studies on various estradiol (B170435) and estriol immunoassays have reported differing levels of interference from related compounds. For example, some estradiol immunoassays have shown negative interference from high concentrations of estriol. researchgate.netresearchgate.net Conversely, other assays show minimal cross-reactivity from estriol. nih.gov The cross-reactivity of an antibody is dependent on the specific hapten used for immunization and the resulting antibody population. nih.govresearchgate.net Therefore, comprehensive cross-reactivity testing is a fundamental step in the validation of any new steroid immunoassay.

Below is a table representing typical cross-reactivity data for an estriol immunoassay. The values are illustrative and vary between specific assays.

Table 1: Illustrative Cross-Reactivity of a Specific Anti-Estriol Antibody

| Interfering Compound | Chemical Family | % Cross-Reactivity |

|---|---|---|

| Estriol | Estrogen | 100 |

| Estradiol | Estrogen | < 1.0 |

| Estrone (B1671321) | Estrogen | < 0.5 |

| 16-epiestriol | Estrogen | < 5.0 |

| Estriol-3-sulfate | Estrogen Conjugate | < 2.0 |

| Progesterone | Progestogen | < 0.1 |

| Testosterone (B1683101) | Androgen | < 0.1 |

| Cortisol | Glucocorticoid | < 0.1 |

Optimization of Immunoassay Parameters for Research Sensitivity and Reproducibility

The performance of an immunoassay, particularly its sensitivity and reproducibility, is contingent on the careful optimization of several key parameters. cellsignal.comthermofisher.com This process involves systematically adjusting and testing various components, including antibody and antigen concentrations, buffer compositions, and incubation conditions, to achieve the highest signal-to-noise ratio and a robust assay. tandfonline.comcellsignal.com

Influence of Hapten Conjugation Site and Linker Length on Assay Performance

The site at which a steroid hapten is conjugated to a carrier protein and the nature of the linker arm are crucial determinants of the resulting antibody's specificity and affinity. The goal is to expose the most characteristic structural features of the target molecule to the immune system while using the linker to attach it to the immunogenic protein.

In the case of this compound, the steroid is derivatized at the C6 position of the B-ring. This position is distant from the hydroxyl groups at C3 (A-ring) and C16α/C17β (D-ring), which are the primary distinguishing features of estriol. By creating the oxime linkage at C6, these key functional groups remain unmodified and available for recognition by the immune system, which can lead to the generation of highly specific antibodies. tandfonline.com Research has shown that antibodies generated against haptens where all three hydroxyl groups of estriol are retained are expected to have higher specificity. tandfonline.com The length and chemical nature of the carboxymethyl oxime linker can also influence the presentation of the hapten and, consequently, the affinity of the resulting antibodies, although detailed studies on linker length for this specific hapten are not extensively published. Some haptens, when conjugated to a carrier protein, can even reduce the immunogenicity of the carrier itself. nih.gov

Heterologous versus Homologous Assay System Design

Immunoassay sensitivity can often be enhanced by employing a heterologous assay system. nih.gov In a homologous system, the same hapten derivative is used for both immunization (to generate the antibody) and as the labeled tracer or coating antigen in the assay. In contrast, a heterologous system utilizes different hapten derivatives for these two roles. This difference can relate to the conjugation site on the steroid, the structure of the linker arm ("bridge heterology"), or the carrier protein itself.

The rationale behind using a heterologous approach is that the antibodies produced will have a higher affinity for the original immunizing hapten than for the slightly different hapten used as the competitor in the assay. This disparity in affinity can lead to a more sensitive standard curve, as lower concentrations of the free analyte (the target steroid) are required to displace the labeled tracer.

Studies have demonstrated the superiority of heterologous systems for estriol derivatives. For instance, a sensitive chemiluminescence ELISA for estriol 3-sulfate was developed using antisera raised against a 6-oxoestriol 3-sulfate O-carboxymethyloxime-BSA conjugate, while a different hapten was used for the enzyme label. nih.gov This bridge-heterologous system was found to be more sensitive than the corresponding homologous systems. nih.gov Similarly, a competitive indirect ELISA for estriol showed improved sensitivity when using an immunogen based on derivatization at C3 and a coating antigen derived from 6-ketoestriol. tandfonline.com

Matrix Effects in Biological Sample Analysis for Research Purposes

Biological samples such as plasma, serum, urine, or milk are complex mixtures containing numerous substances besides the analyte of interest. chromatographytoday.comnih.gov These other components constitute the "matrix," and they can interfere with the immunoassay, causing what is known as the matrix effect. bataviabiosciences.comchromatographyonline.com This effect can manifest as either signal enhancement or suppression, leading to inaccurate and unreliable results. bataviabiosciences.com

Common sources of matrix effects in biological fluids include endogenous phospholipids, proteins, and salts. chromatographytoday.comnih.gov In steroid analysis, structurally related endogenous compounds can also contribute to the matrix effect through non-specific binding or cross-reactivity. researchgate.net The impact of the matrix can vary significantly between different sample types (e.g., plasma vs. urine) and even between individuals. chromatographytoday.com

Several strategies are employed to minimize matrix effects:

Sample Pretreatment: Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering substances before analysis. chromatographytoday.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly affect the assay. chromatographyonline.com This is a viable option when the analytical method has sufficient sensitivity. chromatographyonline.com

Assay Buffer Optimization: The composition of the assay buffer can be adjusted, for example by changing pH or adding blocking agents like BSA, to mitigate the influence of the matrix. nih.gov

Method Validation: It is crucial to evaluate the matrix effect during assay validation by testing samples from multiple sources and assessing recovery and parallelism. nih.gov

Advanced Detection Principles in Steroid Immunoanalysis

Modern immunoassays have moved beyond traditional colorimetric and radioactive labels to embrace more sensitive and robust detection technologies. These advanced principles offer lower limits of detection, wider dynamic ranges, and improved safety and speed. elsevierpure.comnih.gov

Chemiluminescent Signal Generation and Detection

Chemiluminescence is the emission of light resulting from a chemical reaction. In a chemiluminescent immunoassay (CLIA), one of the assay components (e.g., a secondary antibody or a steroid-hapten conjugate) is labeled with a molecule capable of producing light upon reaction with a substrate. nih.gov Commonly used chemiluminescent systems in immunoassays involve enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP), which catalyze a reaction with a luminogenic substrate (e.g., luminol (B1675438) or its derivatives like isoluminol) to produce a sustained light output. nih.gov

The use of this compound has been instrumental in the development of sensitive CLIAs for estriol and its conjugates. In one such assay, the hapten was conjugated to BSA to produce antibodies, and a different estriol hapten was coupled to HRP to serve as the enzyme-labeled reagent in a heterologous format. nih.gov The light generated by the reaction of HRP with its substrate (e.g., amino-butylethylisoluminol and hydrogen peroxide) is measured by a luminometer, with the light intensity being inversely proportional to the concentration of the target analyte in the sample. nih.gov

These chemiluminescence-based assays offer significant advantages, including:

High Sensitivity: Detection limits are often in the picogram range. nih.gov

Wide Dynamic Range: A broad range of analyte concentrations can be measured. nih.gov

Speed and Automation: The assays are rapid and can be easily automated for high-throughput screening. nih.gov

Safety: They avoid the hazards associated with radioactive labels used in radioimmunoassays. elsevierpure.com

Enzyme Labeling Strategies for Enhanced Assay Sensitivity

In the realm of steroid research, the development of highly sensitive and specific immunoassays is paramount for the accurate quantification of hormones and their metabolites. A key strategy to enhance the sensitivity of these assays is the covalent attachment of an enzyme label to a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The chemical compound This compound represents a critical derivative of estriol, strategically modified for its role as a hapten in the development of enzyme immunoassays.

The synthesis of this compound is a deliberate chemical modification designed to introduce a reactive functional group—the carboxylic acid of the carboxymethyl oxime moiety—at the C6 position of the estriol molecule. This functional group serves as a chemical handle for conjugation to other molecules, such as carrier proteins for antibody production or, more directly for assay development, to an enzyme label. The choice of the C6 position for modification is significant as it is a site that is less likely to interfere with the characteristic antigenic determinants of the estriol molecule, thus preserving its immunological identity. This ensures that antibodies raised against the conjugate will recognize the native estriol with high specificity.

One of the most common and effective enzyme labels employed in immunoassays is horseradish peroxidase (HRP). jacksonimmuno.com HRP is a robust enzyme that catalyzes the oxidation of a substrate, leading to a colored, fluorescent, or chemiluminescent signal that can be easily quantified. jacksonimmuno.comeaglebio.com The intensity of this signal is directly proportional to the amount of enzyme present, and in a competitive immunoassay format, it is inversely proportional to the concentration of the analyte in the sample. diasource-diagnostics.comsceti.co.jp

The conjugation of this compound to HRP creates a stable enzyme-hapten conjugate that serves as the tracer in a competitive enzyme-linked immunosorbent assay (ELISA). In this format, a limited amount of antibody specific to estriol is coated onto the surface of a microtiter plate. When a sample containing native estriol is added to the well, along with the HRP-labeled this compound, the native estriol and the enzyme-labeled estriol derivative compete for binding to the fixed number of antibody sites. diasource-diagnostics.comsceti.co.jp After an incubation period, the unbound components are washed away, and a substrate for HRP is added. The resulting signal is then measured, and the concentration of estriol in the original sample is determined by comparing the signal to a standard curve generated with known concentrations of estriol.

The use of this compound as the precursor for the enzyme conjugate is a methodological advancement aimed at optimizing assay performance. The structural integrity of the estriol core within the conjugate ensures high affinity and specificity in the antibody-antigen interaction, which is crucial for a sensitive and reliable assay.

The following table summarizes the key components and principles of an ELISA for estriol that would employ a derivative like this compound for enzyme labeling.

| Component/Principle | Description | Relevance to Assay Sensitivity |

| Hapten | This compound | The carboxymethyl oxime group provides a site for stable conjugation to the enzyme, preserving the antigenic structure of estriol for specific antibody binding. |

| Enzyme Label | Horseradish Peroxidase (HRP) | Catalyzes a reaction that produces a strong, quantifiable signal, amplifying the detection of the binding event. jacksonimmuno.comeaglebio.com |

| Assay Format | Competitive ELISA | Allows for the sensitive measurement of the analyte (estriol) by detecting the displacement of the enzyme-labeled hapten. diasource-diagnostics.comsceti.co.jp |

| Antibody | Anti-Estriol Antibody | High specificity and affinity for estriol are critical for distinguishing it from other structurally similar steroids, reducing cross-reactivity. |

| Signal Detection | Colorimetric, Fluorometric, or Chemiluminescent | The choice of substrate can significantly impact the lower limit of detection, with chemiluminescent substrates often providing the highest sensitivity. eaglebio.com |

The development of enzyme labeling strategies using haptens such as this compound has been instrumental in the advancement of steroid research, enabling the precise measurement of low concentrations of hormones in various biological matrices.

Biochemical and Molecular Interaction Studies of Steroid Oxime Derivatives

Investigation of Estrogen Receptor Binding Affinity (In Vitro Studies)

The derivative 6-Oxoestriol (carboxymethyl)oxime is recognized as a synthetic estrogen, indicating its capacity to interact with estrogen receptors (ER) researchgate.net. Its primary application in biochemical research has been as a hapten in the development of immunoassays for estriol (B74026), where it is conjugated to carrier proteins like bovine serum albumin (BSA) . This utility presupposes an interaction with the binding sites of anti-estriol antibodies, which are designed to recognize the parent hormone, estriol researchgate.netgoogle.com.

While this compound is designed to mimic estriol, specific quantitative data from competitive binding assays detailing its affinity (e.g., IC₅₀, Kᵢ, or Kₐ values) for estrogen receptor subtypes (ERα and ERβ) are not extensively detailed in publicly available literature. The modification at the C6 position with a carboxymethyl oxime group is a significant structural alteration that can influence receptor interaction. This modification is strategically placed to minimize steric hindrance and enhance the specificity of antibodies generated against it, reducing cross-reactivity with other estrogens like estradiol (B170435) and estrone (B1671321) to less than 0.01% in immunoassays .

Studies on structurally related compounds provide insights into the potential binding characteristics. For instance, a radioiodinated conjugate, estradiol-17β-6-(O-carboxymethyl)oxime:BSA, was used to investigate membrane-mediated estrogen responses in female rat liver. In vitro competition assays with liver membrane fractions (P3) from these rats demonstrated the presence of two distinct binding sites nih.gov. Such studies suggest that steroid-6-CMO derivatives can engage with specific binding proteins, although these may include membrane-associated estrogen receptors which differ from the classical nuclear receptors nih.gov. Derivatives of estradiol with a 6-CMO modification are noted to exhibit high ER binding affinity .

Table 1: Summary of Estrogen Receptor Binding Characteristics

| Compound/Derivative | Binding Target | Assay Type | Key Findings | Citation |

|---|---|---|---|---|

| This compound | Estrogen Receptor (presumed) | Not specified in literature | Classified as a synthetic estrogen, implying ER binding. | researchgate.net |

| Estriol-6-CMO-BSA Conjugate | Anti-estriol Antibodies | Immunoassay | Used to generate specific antibodies for estriol detection. | researchgate.net |

| Estradiol-17β-6-(O-carboxymethyl)oxime:BSA Conjugate | Rat Liver Membrane Proteins | In Vitro Competition Assay | Demonstrated two saturable binding sites in liver P3 fractions. | nih.gov |

Modulation of Enzymatic Activities by Steroidal Oximes (In Vitro/Cellular Models)

The introduction of an oxime group into a steroid scaffold can produce molecules with significant inhibitory activities against various enzymes involved in steroid metabolism researchgate.net.

There is a lack of specific research data on the direct effects of this compound on the key enzymes of the steroidogenesis pathway. However, broader studies on steroidal oximes have shown that derivatives can act as inhibitors of enzymes such as 17α-hydroxylase-17,20-lyase and 5α-reductase, which are critical for the synthesis of androgens and other steroids researchgate.net. The specific inhibitory profile of this compound has not been reported.

While specific inhibitory data for this compound is not available, the class of steroidal oximes has been investigated for effects on key estrogen-modulating enzymes.

Aromatase (CYP19A1): The introduction of an oxime group at the C-6 position of androstane-series steroids has been noted as a relevant strategy for developing aromatase inhibitors researchgate.net. Aromatase is the enzyme responsible for converting androgens to estrogens. Some novel steroidal oximes have demonstrated potent aromatase inhibition, with IC₅₀ values significantly lower than clinically used inhibitors researchgate.netdntb.gov.ua. However, no studies have specifically published the IC₅₀ value of this compound for aromatase.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes regulates the potency of steroid hormones. For instance, 17β-HSD type 1 converts the less active estrone into the highly potent estradiol. Certain steroidal oximes, such as 6,17-dioximes of estrone, have shown significant inhibitory activity against 17β-HSD type 1 nih.gov. Docking studies suggest that the presence of an oxime group can improve inhibition nih.gov. Again, specific data for this compound is absent from the literature.

Table 2: Enzyme Targets Investigated for Other Steroidal Oxime Derivatives

| Enzyme | Function | Relevance to Steroidal Oximes | Citation |

|---|---|---|---|

| Aromatase (CYP19A1) | Converts androgens to estrogens. | C6-substituted androstane (B1237026) oximes are noted as relevant inhibitors. | researchgate.net |

| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Converts estrone to the more potent estradiol. | Estrone-based oximes at C6 and C17 show inhibitory activity. | nih.gov |

| 5α-Reductase | Converts testosterone (B1683101) to dihydrotestosterone. | Pregnenolone-based oximes show inhibitory activity. | researchgate.net |

| 17α-hydroxylase-17,20-lyase (CYP17A1) | Key enzyme in androgen synthesis. | Pregnenolone-based oximes show inhibitory activity. | researchgate.net |

Note: This table provides context on the enzyme-modulating potential of the broader class of steroidal oximes, as specific data for this compound is not available.

Cellular Effects in Experimental Models (Non-Human Cell Lines)

Recent research has identified significant cellular effects of this steroid derivative beyond the endocrine system, particularly focusing on its anti-mitotic and pro-apoptotic properties in cancer cell lines. A study investigating a group of estrogen derivatives identified β-Estradiol-6-one 6-(O-carboxy methyl Oxime), a compound name used for the subject of this article, as a potent inhibitor of the tubulin-microtubule system nih.govsigmaaldrich.com.

In these non-human cancer cell models, the compound was found to disrupt the cellular cytoskeleton network nih.gov. Further investigation revealed that it targets the colchicine (B1669291) binding site on β-tubulin, interfering with microtubule polymerization and arresting the cell cycle nih.gov. This disruption of microtubule dynamics ultimately leads to the induction of apoptosis, which was observed through characteristic nuclear fragmentation nih.gov. The binding to tubulin was determined to be an entropy-driven process nih.gov.

Another study on a related steroidal oxime, referred to as "Oxy," in the hormone-sensitive breast cancer cell line MCF-7aro, which overexpresses aromatase, provided further details on the apoptotic mechanism. This compound was shown to significantly increase the activity of executioner caspase-7 as well as initiator caspases -8 and -9, confirming the induction of apoptosis through both intrinsic and extrinsic pathways mdpi-res.com.

Table 3: Summary of Cellular Effects in Non-Human Cell Lines

| Cellular Effect | Experimental Model | Key Findings | Citation |

|---|---|---|---|

| Cytoskeleton Disruption | Cancer cell lines | Compound disrupts the tubulin-microtubule network. | nih.gov |

| Molecular Target Interaction | In vitro / In silico | Binds to the colchicine site on β-tubulin. | nih.gov |

| Apoptosis Induction | Cancer cell lines | Induces apoptosis, evidenced by nuclear fragmentation. | nih.gov |

| Caspase Activation* | MCF-7aro breast cancer cells | Increased activity of caspase-7, caspase-8, and caspase-9. | mdpi-res.com |

Finding based on a closely related steroidal oxime ("Oxy").

Cell Cycle Progression Analysis in Culture

The analysis of cell cycle progression is a fundamental technique to determine the cytostatic or cytotoxic effects of a novel compound. To investigate the impact of this compound on cell proliferation, cultured cell lines, typically those relevant to the intended therapeutic area such as various cancer cell lines, would be exposed to the compound.

The standard methodology involves treating synchronized or asynchronously growing cell populations with varying concentrations of the compound over different time points. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then quantified using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide. An accumulation of cells in a specific phase would suggest that the compound interferes with the molecular machinery governing that particular cell cycle checkpoint.

Table 1: Hypothetical Data on Cell Cycle Distribution in a Cancer Cell Line Treated with this compound

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 55 | 25 | 20 |

| 10 µM Compound | 70 | 15 | 15 |

| 50 µM Compound | 85 | 5 | 10 |

This table represents a hypothetical outcome where this compound induces a G1 cell cycle arrest, a common mechanism for anti-cancer agents.

Apoptosis and Necroptosis Induction in Cancer Cell Lines for Mechanistic Insights

To understand if a compound's anti-proliferative effects are due to programmed cell death, assays for apoptosis and necroptosis are employed.

Apoptosis , or programmed cell death, is a caspase-dependent process. Its induction by this compound would be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect DNA fragmentation, and western blotting for key apoptotic proteins like cleaved caspases (e.g., caspase-3, -8, -9) and PARP (Poly (ADP-ribose) polymerase).

Necroptosis is a form of regulated, caspase-independent cell death that can be triggered when apoptosis is inhibited. nih.gov Its investigation is crucial, especially in apoptosis-resistant cancers. nih.gov The key mediators of necroptosis, RIPK1, RIPK3, and MLKL, would be the focus of such studies. nih.gov The induction of necroptosis by this compound could be quantified by measuring the phosphorylation of these proteins via western blotting or through cell viability assays in the presence and absence of specific inhibitors like Necrostatin-1 (for RIPK1). nih.gov

Oxidative Stress Induction in Cellular Research Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can be a mechanism of action for many therapeutic compounds. nih.gov To determine if this compound induces oxidative stress, cellular models, such as liver (HepG2) or colon (Caco-2) cell lines, are often utilized. nih.gov

The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). Furthermore, the expression and activity of key antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase, glutathione (B108866) peroxidase) and the levels of cellular antioxidants like glutathione (GSH) would be quantified. Gene expression analysis of oxidative stress-related genes can provide deeper mechanistic insights. nih.gov

Table 2: Hypothetical Markers of Oxidative Stress in a Cellular Model Treated with this compound

| Treatment Group | Intracellular ROS Levels (Fold Change) | Glutathione (GSH) Levels (% of Control) | Catalase Activity (U/mg protein) |

| Control (Vehicle) | 1.0 | 100 | 50 |

| 10 µM Compound | 1.8 | 80 | 45 |

| 50 µM Compound | 3.5 | 60 | 38 |

This table illustrates a hypothetical scenario where the compound increases ROS levels while depleting cellular antioxidant defenses.

Computational and Molecular Docking Approaches

Computational methods are invaluable for predicting and understanding the molecular interactions of a compound before extensive laboratory testing. frontiersin.org

Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.com For this compound, this would involve docking the compound's 3D structure into the binding sites of various biologically relevant proteins. The choice of protein targets would be guided by the known pharmacology of related steroid compounds and could include nuclear hormone receptors, enzymes involved in steroid metabolism, or proteins implicated in cell cycle control and apoptosis.

Elucidation of Binding Modes and Active Site Interactions

Following docking simulations, the resulting poses of this compound within the protein's active site would be analyzed. ajol.info This analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. ajol.info This information is crucial for understanding the basis of the compound's potential biological activity and for guiding further structural modifications.

Structure-Based Drug Design Principles Applied to Steroid Oximes

The insights gained from molecular docking and binding mode analysis form the foundation of structure-based drug design. If a promising interaction between this compound and a therapeutic target is identified, medicinal chemists can use this information to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, modifications could be made to the oxime or steroid scaffold to enhance specific interactions with the target protein, guided by the computational models.

Structure Activity Relationship Sar Investigations in Steroidal Oxime Chemistry

Impact of Oxime Group Position on Antigenicity and Immunological Specificity

The generation of specific antibodies for steroid immunoassays is critically dependent on the design of the hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The position at which the steroid is linked to the carrier protein profoundly influences the specificity of the antibodies produced. When developing antibodies against estriol (B74026), if the steroid is conjugated to the carrier protein through functional groups on the D-ring (e.g., at C-17), the resulting antibodies may show significant cross-reactivity with other steroids that share similar D-ring structures.

To generate antibodies that are highly specific for estriol, a preferred strategy is to attach the steroid to the carrier protein at a position remote from the characteristic functional groups of the A and D rings. The C-6 position on the B-ring of the steroid nucleus has been identified as an ideal site for this purpose. The synthesis of immunogens using 6-oxoestriol, where a (carboxymethyl)oxime linker is introduced at the C-6 position, has been shown to be an effective method for producing highly specific antibodies. nih.gov For instance, antibodies raised against estriol 16-glucuronide- and estradiol (B170435) 17-glucuronide-[C-6]-bovine serum albumin conjugates, which utilize an (O-carboxymethyl)oxime bridge at the C-6 position, have demonstrated excellent specificity with no significant cross-reactivity with free estrogens or their sulfates. google.com

This strategic placement of the linker ensures that the key structural features of the estriol molecule, particularly the hydroxyl groups at C-3, C-16α, and C-17β, are fully exposed to the immune system, leading to the production of antibodies that can precisely recognize and bind to the native estriol molecule. nih.gov The result is an immunoassay with high sensitivity and reliability, suitable for clinical applications such as monitoring fetal well-being during pregnancy. nih.gov

Table 1: Impact of Hapten Conjugation Site on Estriol Antibody Specificity This interactive table showcases how the point of attachment on the estriol molecule affects the cross-reactivity of the resulting antibodies with other similar steroid hormones.

| Hapten Conjugate | Antibody Specificity | Key Findings |

|---|---|---|

| Estriol-6-(O-carboxymethyl)oxime-BSA | High for Estriol | Minimal cross-reactivity with estradiol and estrone (B1671321), as the key functional groups on the A and D rings are exposed. |

| Estriol-17-hemisuccinate-BSA | Lower for Estriol | Significant cross-reactivity with other steroids sharing similar D-ring structures. |

Influence of Steroid Scaffold Modifications on Molecular Interactions

Modifications to the steroid scaffold, such as the introduction of the 6-oxo-(carboxymethyl)oxime group in estriol, not only affect immunogenicity but also influence molecular interactions at the antibody binding site. X-ray crystallography studies of anti-estradiol antibodies complexed with haptens like estradiol-6-(O-carboxymethyl)oxime (6-CMO-estradiol) have provided valuable insights into these interactions.

These studies have revealed that the steroid portion of the hapten is typically buried deep within a hydrophobic pocket of the antibody's binding site. The specificity of the interaction is often dictated by a network of hydrogen bonds between the hydroxyl groups of the steroid and amino acid residues in the binding pocket. For example, in one anti-estradiol antibody, the 17-hydroxyl group of the steroid was found to be stabilized by hydrogen bonds at the bottom of the hydrophobic pocket. researchgate.net

Correlation between Structural Features and Enzyme Modulatory Activity

The introduction of a 6-oxo group and a subsequent (carboxymethyl)oxime functional group on the estriol scaffold has the potential to alter its interaction with enzymes involved in steroid metabolism. While specific studies on the enzyme modulatory activity of 6-Oxoestriol (carboxymethyl)oxime are limited, general principles of SAR in steroid-enzyme interactions can provide some insights.

Enzymes such as aromatase (CYP19A1), which converts androgens to estrogens, and various hydroxysteroid dehydrogenases (HSDs) are key players in steroid biosynthesis and metabolism. nih.govnih.gov The binding of a steroid to the active site of these enzymes is highly dependent on the steroid's three-dimensional shape and the distribution of its hydrophobic and hydrophilic regions.

Relationship Between Chemical Structure and Cellular Effects in Research Models

The cellular effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). nih.gov The binding of an estrogen to its receptor initiates a cascade of events leading to changes in gene expression and cellular function. The structural features of the estrogen molecule are paramount in determining its binding affinity for the ER and its subsequent biological activity.

While estriol itself is considered a relatively weak estrogen compared to estradiol, it can still elicit significant estrogenic responses, including the stimulation of cell proliferation in estrogen-receptor-positive breast cancer cell lines like MCF-7. nih.gov The introduction of a 6-oxo-(carboxymethyl)oxime group would likely modulate this activity. The bulky nature of this substituent could sterically hinder the binding of the molecule to the ligand-binding domain of the estrogen receptor. Molecular modeling studies have shown that the ligand-binding pocket of the ER is a well-defined hydrophobic cavity, and any significant alteration to the steroid's shape can affect its ability to fit into this pocket. nih.gov

Furthermore, estrogens can have immunomodulatory effects. For instance, estriol has been shown to regulate the expression of inflammatory cytokines like TNF-α and IL-6. acs.org It is conceivable that a C-6 modified estriol derivative could have altered immunomodulatory properties, but this would need to be investigated in relevant cellular models.

Table 2: Potential Cellular Effects of this compound Based on Structural Analogs This table outlines the probable impacts on cellular mechanisms, extrapolated from research on structurally similar estrogenic compounds.

| Cellular Process | Potential Effect of this compound | Rationale |

|---|---|---|

| Estrogen Receptor Binding | Potentially reduced | The bulky C-6 modification may sterically hinder interaction with the ER ligand-binding domain. |

| Cell Proliferation | Potentially altered (increase or decrease) | Dependent on the final interaction with the estrogen receptor and downstream signaling pathways. |

| Immunomodulation | Potentially altered | The modification could change the molecule's interaction with immune cells and cytokine production pathways. |

Design Principles for Enhanced Research Probe Performance

The development of this compound as a hapten for immunoassays exemplifies key design principles for creating high-performance research probes. The primary goal is to generate a tool, in this case, an antibody, that is highly specific and sensitive for the target molecule.

A crucial design principle is the strategic placement of the linker arm. As discussed, attaching the linker at a position that is not involved in the key recognition features of the molecule is essential for generating specific antibodies. nih.gov The C-6 position of estriol is ideal as it preserves the integrity of the A and D rings, which are critical for its recognition.

The nature of the linker itself is also an important consideration. The (carboxymethyl)oxime linker provides a stable and appropriate length bridge to the carrier protein. It is introduced via a ketone handle (the 6-oxo group), which is a common and effective strategy for derivatizing steroids.

Furthermore, the choice of the carrier protein (e.g., bovine serum albumin, keyhole limpet hemocyanin) and the hapten-to-carrier ratio are critical parameters that are optimized to elicit a robust and specific immune response. rsc.org The ultimate goal is to produce antibodies that can be used in a variety of immunoassay formats, such as ELISA, to accurately and reliably quantify the target analyte in complex biological samples. nih.gov These design principles are not only applicable to the development of immunoassays but also to the creation of other research probes, such as fluorescently labeled steroids for cellular imaging. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Steroid Oxime Research Tools

The primary and most established application of steroid derivatives like 6-Oxoestriol (carboxymethyl)oxime is in the creation of immunoassays. nih.gov The (carboxymethyl)oxime handle is specifically designed to be covalently linked to larger carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to generate immunogens. nih.govgoogle.com These conjugates are then used to produce antibodies that can specifically recognize the steroid hapten.

Future research will focus on leveraging this capability to create highly specific monoclonal antibodies for both research and clinical diagnostics. These next-generation immunoassays could offer enhanced sensitivity and specificity for measuring 6-oxoestriol, a human urinary metabolite, providing more accurate data for metabolic and endocrinological studies. nih.gov

Beyond immunoassays, the molecule can be used to create other essential research tools. By immobilizing this compound onto a solid support, such as agarose (B213101) beads, researchers can develop affinity purification matrices. These matrices would be invaluable for isolating and identifying specific binding proteins, including receptors, enzymes, or transport proteins, from complex biological samples. This application transitions the molecule from a simple analytical reagent to a tool for discovery science.

| Research Tool | Application of this compound | Potential Impact |

| Monoclonal Antibodies | Used as a hapten to generate highly specific antibodies. | Development of sensitive and specific clinical and research immunoassays for 6-oxoestriol. nih.gov |

| Affinity Chromatography | Immobilized on a solid support to create a purification matrix. | Isolation and identification of novel steroid-binding proteins and receptors. |

| Competitive Binding Assays | Used as a competitor ligand in screening assays. | Discovery of new molecules that interact with the same biological targets as estriol (B74026) metabolites. |

Integration of this compound into Multi-Omics Research

Multi-omics, the integrated analysis of diverse "omics" datasets (e.g., proteomics, metabolomics, genomics), provides a holistic view of biological systems. nih.gov this compound is well-suited for integration into these complex studies, particularly in the field of chemoproteomics.

A significant future avenue is the use of this compound in affinity-purification mass spectrometry (AP-MS). In this approach, the immobilized steroid derivative would serve as "bait" to capture interacting proteins from cell lysates or tissue extracts. The captured proteins can then be identified and quantified by mass spectrometry, revealing the "interactome" of this specific estriol metabolite. This could uncover previously unknown cellular targets and pathways modulated by 6-oxoestriol.

Furthermore, in metabolomics studies, antibodies developed against this compound could be used for immunoprecipitation of the metabolite from complex mixtures, allowing for more precise quantification and pathway analysis. When combined with transcriptomic (RNA-seq) or genomic data, these approaches can build comprehensive models of how estriol metabolites influence cellular function and gene expression. researchgate.net

Advanced Synthetic Methodologies for Isotopic Labeling and Imaging Probes

The development of isotopically labeled analogs of steroids is crucial for metabolism studies and in vivo imaging. researchgate.netmdpi.com Future research will involve the application of advanced synthetic methods to create labeled versions of this compound.

Stable isotope labeling, incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), can be achieved by starting the synthesis from an isotopically labeled precursor. researchgate.neteurisotop.com These labeled molecules are invaluable as internal standards for quantitative mass spectrometry, enabling precise measurement of 6-oxoestriol levels in biological fluids. nih.gov

For in vivo applications, particularly for imaging, the steroid core could be labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). nih.govnih.gov While the synthesis of such radiotracers can be complex, recent advancements in one-step labeling procedures for estradiol (B170435) derivatives show promise. nih.govnih.gov A ¹⁸F-labeled version of a 6-oxoestriol derivative could potentially be developed as a novel PET (Positron Emission Tomography) imaging agent to visualize its distribution and target engagement in real-time, particularly in tissues with high estrogen receptor expression like breast cancer.

| Labeling Method | Application | Research Goal |

| Stable Isotope Labeling (²H, ¹³C) | Synthesis of labeled this compound. | Use as an internal standard for highly accurate quantification by mass spectrometry in metabolism studies. mdpi.comnih.gov |

| Radioisotope Labeling (¹⁸F) | Synthesis of a radiolabeled analog. | Development of a novel PET imaging probe to study in vivo distribution and target binding. nih.gov |

Exploration of Novel Biochemical Pathways Modulated by Steroid Oximes

While the parent compound, estriol, is known to interact with estrogen receptors, the biological activity of its metabolite, 6-oxoestriol, is less understood. The addition of the oxime group further alters the molecule's chemical properties, potentially leading to novel biological activities. nih.gov

Future research must focus on elucidating the specific biochemical pathways modulated by this compound. Key questions to investigate include:

Does it retain affinity for classical nuclear estrogen receptors (ERα, ERβ)?

Does it interact with other nuclear receptors or orphan receptors like the estrogen-related receptors (ERRs)?

Does it act as an inhibitor or modulator of key steroidogenic enzymes, a property seen in other steroidal oximes?

Ketone bodies and their derivatives are known to be integrated with central metabolic pathways, including fatty acid oxidation and sterol biosynthesis. nih.gov Investigating whether 6-oxoestriol influences these core metabolic processes could reveal non-canonical signaling roles for estrogen metabolites. Cell-based assays measuring changes in gene expression, protein levels, and metabolite concentrations following treatment with the compound will be essential to map its biological effects.

High-Throughput Screening Applications in Academic Drug Discovery Research (Pre-Clinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. researchgate.netyoutube.comyoutube.com this compound and its derivatives can be incorporated into pre-clinical HTS campaigns in several ways.

First, as part of a focused library of steroid-like molecules, it can be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential "hits" for new therapeutic development.

Second, it can be used to develop the HTS assay itself. For instance, in a competitive immunoassay format, it can facilitate the screening of large chemical libraries for compounds that disrupt steroid metabolism or binding. nih.gov Another application is in the development of fluorescence polarization (FP) assays. By conjugating a fluorescent dye to the this compound molecule, a tracer can be created. This tracer, when bound to a target protein, will have a high FP signal. A successful "hit" from a compound library would displace the tracer, leading to a measurable drop in polarization, providing a rapid and robust screening method.

| HTS Application | Role of this compound | Objective |

| Compound Library Screening | Included as a member of a focused steroid library. | To identify novel biological targets and potential therapeutic uses for the compound itself. |

| Assay Development | Used to create competitive immunoassays or fluorescence polarization assays. | To screen for other molecules that modulate the activity of a specific steroid-binding target. youtube.com |

| Steroidogenesis Screening | Used in cell-based assays to quantify steroid hormone production. | To identify environmental chemicals or drug candidates that disrupt the steroidogenic pathway. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.